Regioselective C4 Over C2 Nucleophilic Aromatic Substitution: 86.78% Isolated Yield for Exclusive Mono-Amination
The target compound undergoes exclusive nucleophilic aromatic substitution at the C4 chlorine in the presence of a C2 chlorine, with no detectable C2 substitution product observed. In patent US20210094919A1, reaction of 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (0.213 g, 669.39 μmol) with (2R,6S)-2,6-dimethylpiperazine (3.1 equiv) in NMP at 80 °C for 45 min afforded exclusively the C4-substituted 7-benzyl-2-chloro-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile in 86.78% isolated yield (230 mg, 580.91 μmol) [1]. In contrast, the monochloro comparator 7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine lacks a second leaving group and cannot support further functionalization at C2. The fully aromatic 2,4-dichloro-1,7-naphthyridine comparator (CAS 54920-78-4) exhibits different regioselectivity patterns due to altered electron density distribution in the aromatic vs. tetrahydro ring system [2].
| Evidence Dimension | Regioselectivity of amine substitution (C4 vs C2) |
|---|---|
| Target Compound Data | 86.78% isolated yield for exclusive C4 mono-amination; 0% C2 substitution detected |
| Comparator Or Baseline | Monochloro analog (7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine, CAS 1256803-65-2): single substitution site only; fully aromatic 2,4-dichloro-1,7-naphthyridine (CAS 54920-78-4): non-identical regioselectivity |
| Quantified Difference | Target compound enables exclusive C4 substitution with C2 retention; monochloro analog permits zero subsequent C2 functionalization |
| Conditions | SNAr with (2R,6S)-2,6-dimethylpiperazine (3.1 eq), DIEA, NMP, 80 °C, 45 min; product characterized by LCMS m/z = 396 [M+1]⁺ |
Why This Matters
This regioselectivity is the key synthetic enabler for constructing the 4-amino-2-alkoxy pharmacophore of KRAS G12C inhibitors; procurement of the monochloro analog forecloses this sequential functionalization pathway entirely.
- [1] Jacobio Pharma Co. Ltd. Kras Mutant Protein Inhibitors. US Patent Application US20210094919A1, Example 3, Step 1 [0221]. Filed September 24, 2020, published April 1, 2021. View Source
- [2] Brown DJ. The Naphthyridines. Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons; 2008. ISBN: 978-0-470-18071-6. View Source
